![molecular formula C13H17BF2O3 B1393691 2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 754226-38-5](/img/structure/B1393691.png)
2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a pivotal method in organic chemistry for forming carbon-carbon bonds. This compound, as a boronic ester, is a key reagent in this process, offering mild and functional group tolerant conditions for the coupling . It’s particularly valuable due to its stability and environmental benignity.
Protodeboronation Studies
Protodeboronation of pinacol boronic esters is an important reaction in organic synthesis. This compound can be used to study the protodeboronation process, which is a radical approach to remove the boron moiety from molecules . This is crucial for understanding the stability and reactivity of boronic esters in various conditions.
Drug Design and Delivery
Boronic acids and their esters are considered for the design of new drugs and drug delivery systems. They are particularly useful as boron-carriers in neutron capture therapy. The stability of this compound in water and its susceptibility to hydrolysis are of significant interest in pharmaceutical research .
Fungicidal Activity
In the search for new fungicides, the structural motif of this compound can be utilized. Its derivatives have been explored for their fungicidal activity against various plant pathogens, providing insights into the development of new agricultural chemicals .
Organic Synthesis Building Blocks
As a boronic ester, this compound serves as a building block in organic synthesis. It can be transformed into a broad range of functional groups, facilitating diverse chemical transformations .
Catalysis Research
In catalysis, this compound can be used to study the mechanisms of transmetalation in palladium-catalyzed reactions. Understanding its role can lead to the development of more efficient catalytic processes .
Mechanism of Action
Target of Action
Boronic acids and their esters, such as this compound, are often used in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the compound 3,4-Difluoro-5-methoxyphenylboronic acid, pinacol ester acts as an organoboron reagent . The reaction involves the transmetalation of the organoboron compound to a palladium catalyst . This process forms a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction in which it participates is a fundamental process in organic synthesis . This reaction is used to construct carbon-carbon bonds, which are central to many biochemical pathways.
Pharmacokinetics
It’s important to note that boronic esters, such as this compound, are susceptible to hydrolysis, especially at physiological ph . This property could significantly influence the compound’s bioavailability and stability in biological systems .
Result of Action
As a participant in the suzuki-miyaura cross-coupling reaction, this compound contributes to the formation of new carbon-carbon bonds . This process is fundamental to the synthesis of a wide range of organic compounds, which can have various effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 3,4-Difluoro-5-methoxyphenylboronic acid, pinacol ester can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters, including this compound, is known to be strongly influenced by pH . At physiological pH, the rate of hydrolysis is considerably accelerated , which could affect the compound’s stability and efficacy in biological systems.
properties
IUPAC Name |
2-(3,4-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(16)10(7-8)17-5/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCQRVQOTYWNHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682397 | |
Record name | 2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
754226-38-5 | |
Record name | 2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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